4-(diethylsulfamoyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide
Description
The compound 4-(diethylsulfamoyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide features a benzamide core substituted at position 4 with a diethylsulfamoyl group. The N-phenyl moiety is further modified via a carbamoyl methyl linker to a thiophen-2-ylmethyl group.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S2/c1-3-27(4-2)33(30,31)22-13-9-19(10-14-22)24(29)26-20-11-7-18(8-12-20)16-23(28)25-17-21-6-5-15-32-21/h5-15H,3-4,16-17H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGJKMRTHVZBKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the sulfamoyl group and the thiophene ring. Common reagents used in these reactions include diethylamine, thiophene-2-carboxaldehyde, and various coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide linkage can be reduced to form amines.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(diethylsulfamoyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
Key Observations
- Activity Trends : Thiophene-containing benzamides (e.g., target compound, ) often show improved enzyme inhibition compared to phenyl or thiazole derivatives, likely due to heterocyclic flexibility and electronic effects .
- Synthetic Flexibility : Modular synthesis (e.g., ’s triazole formation) allows rapid generation of analogs with varied substituents, enabling SAR studies .
Biological Activity
The compound 4-(diethylsulfamoyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide , also known by its CAS number 1207028-92-9, is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 479.63 g/mol. The structure features a diethylsulfamoyl group, a thiophene moiety, and a benzamide core, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds have been shown to be effective against various Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Efficacy of Similar Compounds
| Compound Name | Target Organisms | Activity |
|---|---|---|
| Sulfanilamide | E. coli, S. aureus | Broad-spectrum antibacterial |
| Benzamide Derivatives | C. albicans | Antifungal activity observed |
| Thiophene Derivatives | Pseudomonas aeruginosa | Moderate activity |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of bacterial folic acid synthesis, similar to other sulfonamide derivatives. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.
Case Studies
- Case Study on Antimicrobial Properties : A study conducted on various sulfonamide derivatives demonstrated that those with thiophene substitutions exhibited enhanced antibacterial activity compared to their non-thiophene counterparts. The study highlighted the importance of structural modifications in improving efficacy.
- Cardiovascular Applications : Research has indicated that sulfonamide derivatives can act as selective antagonists for endothelin receptors, which are implicated in cardiovascular diseases. This suggests potential therapeutic applications for this compound in treating hypertension and heart failure.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzamide Core : The initial step involves the coupling of a thiophene derivative with a benzamide precursor.
- Introduction of the Diethylsulfamoyl Group : This is achieved through sulfonation reactions that introduce the sulfamoyl moiety.
- Final Modifications : Additional carbamoyl groups are introduced to enhance biological activity.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step protocols:
- Step 1: Formation of the benzamide core via coupling reactions using dimethylformamide (DMF) or dichloromethane (DCM) as solvents under inert atmospheres .
- Step 2: Introduction of the diethylsulfamoyl group through sulfonation with dimethylsulfamide at controlled temperatures (60–80°C) .
- Step 3: Attachment of the thiophenylmethylcarbamoyl moiety via hydroxylation and coupling reactions, requiring pH control (7.0–8.5) and catalysts like palladium complexes .
Key Reaction Parameters
| Step | Solvent | Temperature | Catalyst | Yield Optimization |
|---|---|---|---|---|
| 1 | DMF | 70–80°C | None | 75–85% |
| 2 | DCM | 60°C | H₂SO₄ | 65–70% |
| 3 | Ethanol | RT | Pd(PPh₃)₄ | 50–60% |
Q. How can researchers characterize the compound’s purity and structural integrity?
Methodological approaches include:
- NMR Spectroscopy: Confirm functional groups (e.g., sulfonamide at δ 3.2–3.5 ppm, benzamide carbonyl at δ 168–170 ppm) .
- HPLC: Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry: Validate molecular weight (e.g., [M+H]⁺ at m/z 523.6) .
Advanced Research Questions
Q. What strategies resolve contradictions in solubility and stability data across studies?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from:
- pH-Dependent Solubility: Protonation of the sulfonamide group enhances aqueous solubility at pH > 7.0 .
- Degradation Pathways: Stability assays under UV light or oxidative conditions (H₂O₂) reveal decomposition products, necessitating storage in amber vials at –20°C .
Q. How can structural modifications enhance biological activity while retaining core functionality?
- Thiophene Substitution: Replacing the thiophen-2-yl group with electron-withdrawing substituents (e.g., nitro) improves binding affinity to bacterial enzymes .
- Sulfamoyl Optimization: Diethyl-to-dimethyl substitution reduces steric hindrance, enhancing interactions with hydrophobic protein pockets .
Activity Comparison
| Derivative | Target (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| Parent | 15 µM | 0.12 (pH 7.4) |
| Nitro-Thiophene | 8 µM | 0.09 (pH 7.4) |
| Dimethyl-Sulfamoyl | 6 µM | 0.15 (pH 7.4) |
Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?
- Kinetic Assays: Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) .
- Molecular Docking: Simulate interactions with catalytic sites (e.g., SARS-CoV-2 Mpro, PDB ID: 6LU7) to identify key hydrogen bonds with Glu166 and His41 .
Methodological Challenges
Q. How to address low yields in final coupling steps?
- Catalyst Screening: Test Pd₂(dba)₃ or CuI for improved efficiency in Sonogashira or Ullmann couplings .
- Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 12 hr) and increase yields by 20% .
Q. What analytical techniques differentiate polymorphic forms?
- PXRD: Identify crystalline vs. amorphous phases (e.g., peaks at 2θ = 12.5°, 18.7°) .
- DSC: Detect melting points (e.g., 215–220°C) and phase transitions .
Data Interpretation
Q. How to reconcile conflicting bioactivity data in antimicrobial vs. cytotoxicity assays?
- Selectivity Index (SI): Calculate SI = IC₅₀ (host cells)/IC₅₀ (pathogen). SI > 10 indicates therapeutic potential .
- Metabolic Profiling: LC-MS/MS identifies metabolites responsible for off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
